molecular formula C23H24FN5O3 B2486280 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide CAS No. 1251630-96-2

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2486280
CAS No.: 1251630-96-2
M. Wt: 437.475
InChI Key: XNBVWBOOQRUCHF-UHFFFAOYSA-N
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Description

  • React 3-methoxyphenylacetic acid with the intermediate product from step 2 under peptide coupling conditions.

  • Conditions: Dicyclohexylcarbodiimide (DCC), NHS, room temperature.

Industrial Production Methods:

  • Typically, scalable synthesis would employ continuous flow reactors for the cycloaddition and coupling steps, ensuring consistent product quality and yield while optimizing reaction conditions for industrial feasibility.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid:

    • React 4-fluorobenzyl azide with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.

    • Conditions: Copper(I) iodide (CuI), sodium ascorbate, dimethyl sulfoxide (DMSO), room temperature.

  • Step 2: Formation of the piperidine derivative:

    • Piperidin-4-ylamine reacts with the triazole carboxylic acid in the presence of a coupling reagent like EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to form the amide linkage.

    • Conditions: EDCI, N-hydroxysuccinimide (NHS), dichloromethane (DCM), room temperature.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation:

    • The triazole ring can undergo oxidation under specific conditions, potentially leading to ring opening or other structural modifications.

  • Reduction:

    • The compound can be reduced using hydride donors like sodium borohydride, particularly at the carbonyl group to form alcohol derivatives.

  • Substitution:

    • Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: Sodium thiolate, amines.

Major Products Formed from These Reactions:

  • Oxidation products could include triazole ring-opened structures.

  • Reduction could yield alcohol derivatives.

  • Substitution can lead to thiophenyl or aminophenyl derivatives.

Scientific Research Applications

In Chemistry:

  • The compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.

In Biology:

  • Investigated for its potential as an enzyme inhibitor due to the triazole ring's known affinity for metal ion coordination.

In Medicine:

  • May have applications as an antimicrobial agent given the structural similarities to other triazole-based drugs.

In Industry:

  • Used in the synthesis of advanced materials, potentially contributing to the development of new polymers with unique properties.

Mechanism of Action

  • The triazole ring may interact with specific enzymes, coordinating with metal ions at the active site and inhibiting enzyme function.

  • Piperidine moiety might engage in hydrogen bonding with target proteins, stabilizing the compound-protein complex.

  • Overall, the combined structure allows for multifunctional interactions with biological targets, making it a promising candidate for drug development.

Comparison with Similar Compounds

  • Fluconazole

  • Itraconazole

  • Risperidone

  • Piperazine derivatives

Feel free to dive deeper into any section!

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O3/c1-32-20-4-2-3-16(13-20)14-22(30)25-18-9-11-28(12-10-18)23(31)21-15-29(27-26-21)19-7-5-17(24)6-8-19/h2-8,13,15,18H,9-12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBVWBOOQRUCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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